2,4-Dichloro-6-[(3-chlorophenoxy)sulfonyl]phenyl hexanoate
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Overview
Description
2,4-Dichloro-6-[(3-chlorophenoxy)sulfonyl]phenyl hexanoate is a complex organic compound characterized by its aromatic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(3-chlorophenoxy)sulfonyl]phenyl hexanoate typically involves multiple steps, starting with the preparation of the core aromatic structure. The process often includes electrophilic aromatic substitution reactions, where the aromatic ring is functionalized with chloro and sulfonyl groups. Common reagents used in these reactions include chlorinating agents like chlorine (Cl₂) and sulfonylating agents such as sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The process may also include purification steps like recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(3-chlorophenoxy)sulfonyl]phenyl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Catalysts like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Dichloro-6-[(3-chlorophenoxy)sulfonyl]phenyl hexanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(3-chlorophenoxy)sulfonyl]phenyl hexanoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interfering with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar aromatic structure.
3-Chlorophenylsulfonyl chloride: A related compound used in organic synthesis.
Uniqueness
2,4-Dichloro-6-[(3-chlorophenoxy)sulfonyl]phenyl hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
62807-34-5 |
---|---|
Molecular Formula |
C18H17Cl3O5S |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
[2,4-dichloro-6-(3-chlorophenoxy)sulfonylphenyl] hexanoate |
InChI |
InChI=1S/C18H17Cl3O5S/c1-2-3-4-8-17(22)25-18-15(21)10-13(20)11-16(18)27(23,24)26-14-7-5-6-12(19)9-14/h5-7,9-11H,2-4,8H2,1H3 |
InChI Key |
WPTJWAWOOXDGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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